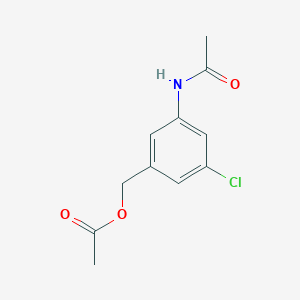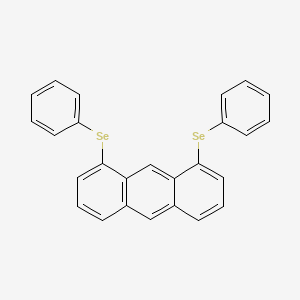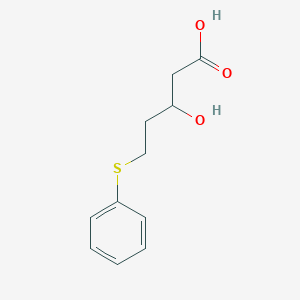
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is an organic compound with the molecular formula C11H14O3S It is a derivative of pentanoic acid, featuring a hydroxyl group at the third carbon and a phenylsulfanyl group at the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy pentanoic acid and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or halides can be used in the presence of a base.
Major Products
Oxidation: 3-Keto-5-(phenylsulfanyl)pentanoic acid or 3-Carboxy-5-(phenylsulfanyl)pentanoic acid.
Reduction: 3-Hydroxy-5-(thiophenyl)pentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Lacks the sulfanyl group, making it less hydrophobic.
5-(3-Hydroxyphenyl)pentanoic acid: Contains a hydroxyl group on the phenyl ring, altering its reactivity and solubility.
4-Hydroxy-5-(sulfooxy)phenylpentanoic acid: Features a sulfooxy group, which significantly changes its chemical properties.
Uniqueness
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is unique due to the presence of both a hydroxyl group and a phenylsulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
254995-16-9 |
|---|---|
Molekularformel |
C11H14O3S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
3-hydroxy-5-phenylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H14O3S/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14) |
InChI-Schlüssel |
LMBJAVFTESEKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
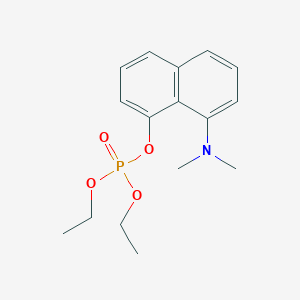
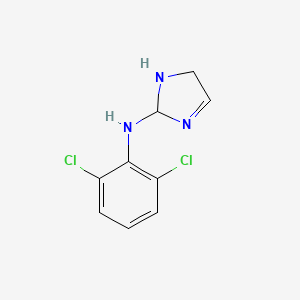
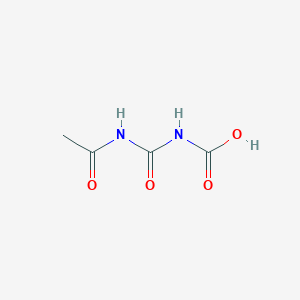
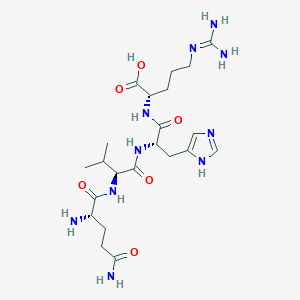
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

